

# Application Notes and Protocols for FEMA 3934 in Food Science

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## Compound of Interest

Compound Name: *cis*-3-Hexenyl pyruvate

Cat. No.: B1588155

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## Introduction to FEMA 3934: (Z)-3-Hexenyl 2-oxopropionate

FEMA number 3934 designates the flavoring substance (Z)-3-Hexenyl 2-oxopropionate (CAS Registry Number: 68133-76-6). It is recognized as "Generally Recognized as Safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for use as a flavoring ingredient in food.<sup>[1][2]</sup> This compound is valued in the food industry for its distinct organoleptic profile, primarily characterized by green, waxy, and fruity notes. Its aroma and flavor are reminiscent of melon, banana peel, and cucumber skin, making it a versatile ingredient for a variety of food applications.<sup>[3]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of (Z)-3-Hexenyl 2-oxopropionate is presented below.

Property	Value	Reference
Chemical Name	(Z)-3-Hexenyl 2-oxopropionate	<a href="#">[2]</a>
Synonyms	(Z)-3-hexenyl pyruvate, cis-3-Hexenyl pyruvate	<a href="#">[3]</a>
FEMA Number	3934	<a href="#">[2]</a>
CAS Number	68133-76-6	<a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	170.21 g/mol	<a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[3]</a>
Odor	Green, oily, melon rind, banana peel, cucumber skin, tea	<a href="#">[3]</a>
Taste	Green, fatty, waxy, fruity, melon, grassy	<a href="#">[3]</a>
Boiling Point	75-77 °C at 5 mmHg	<a href="#">[4]</a>
Specific Gravity	0.982 - 0.990 @ 25°C	<a href="#">[3]</a>
Refractive Index	1.437 - 1.445 @ 20°C	<a href="#">[3]</a>
Solubility	Insoluble in water; soluble in ethanol and fats	<a href="#">[4]</a>

## Organoleptic Profile

The distinct flavor and aroma profile of (Z)-3-Hexenyl 2-oxopropionate makes it a valuable component in flavor creation.

Attribute	Description
Odor	Waxy, slightly green, with notes of watermelon, honeydew, and a creamy, fruity character reminiscent of banana. It can develop floral and sweeter notes on dry-down.
Taste (at 1 ppm)	Light green, fatty, waxy, with fruity and grassy undertones, and a distinct melon character.
Taste (at 5 ppm)	Fresh, green, bright, with notes of pear skin, a mild sweetness, and a slight cooling sensation.

## Food Science Applications & Recommended Use Levels

(Z)-3-Hexenyl 2-oxopropionate is utilized to impart fresh, green, and fruity notes in a variety of food products. Its application is particularly effective in enhancing fruit flavors and adding complexity to savory profiles.

Food Category	Average Usual Use Level (ppm)	Average Maximum Use Level (ppm)	Application Notes
Baked Goods	16.0	30.0	Enhances fruit fillings and adds a fresh note to icings and glazes.
Beverages (non-alcoholic)	-	-	Can be used to create novel fruit and vegetable beverage profiles.
Confectionery & Frostings	10.0	50.0	Provides a natural-tasting green and fruity character to hard and soft candies, and frostings.
Cereals & Cereal Products	5.0	25.0	Adds a fresh, fruity note to breakfast cereals and cereal bars.
Meat & Poultry Products	2.0	10.0	Can be used in marinades and sauces to provide a subtle, fresh counterpoint to savory notes.
Fish & Fish Products	2.0	10.0	Can complement the flavor of fish and seafood, particularly in light sauces and marinades.

## Experimental Protocols

## Protocol 1: Sensory Evaluation of (Z)-3-Hexenyl 2-oxopropionate in a Model Beverage

Objective: To determine the sensory threshold and flavor profile of (Z)-3-Hexenyl 2-oxopropionate in a sweetened aqueous solution.

### Materials:

- (Z)-3-Hexenyl 2-oxopropionate (food grade)
- Sucrose
- Deionized water
- Glass beakers and graduated cylinders
- Micropipettes
- Sensory evaluation booths
- Trained sensory panel (8-10 members)
- Sensory evaluation software or ballots

### Procedure:

- Stock Solution Preparation: Prepare a 0.1% (w/v) stock solution of (Z)-3-Hexenyl 2-oxopropionate in 95% ethanol.
- Model Beverage Preparation: Prepare a 5% (w/v) sucrose solution in deionized water.
- Sample Preparation:
  - Prepare a series of dilutions of the stock solution in the model beverage to achieve final concentrations of 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 ppm.
  - A control sample of the model beverage with an equivalent amount of ethanol but without the flavorant should also be prepared.

- Sensory Evaluation:
  - Conduct the evaluation in a controlled sensory laboratory environment.
  - Present the samples to the panelists in a randomized order.
  - Ask panelists to evaluate the samples for the intensity of green, fruity, waxy, and melon attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense).
  - Include a descriptor for any other perceived flavor notes.
- Data Analysis:
  - Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine the detection threshold and to characterize the flavor profile at different concentrations.



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Caption: Workflow for the sensory evaluation of (Z)-3-Hexenyl 2-oxopropionate.

## Protocol 2: Quantitative Analysis of (Z)-3-Hexenyl 2-oxopropionate in a Food Matrix by GC-MS

Objective: To quantify the concentration of (Z)-3-Hexenyl 2-oxopropionate in a food sample using Gas Chromatography-Mass Spectrometry (GC-MS).

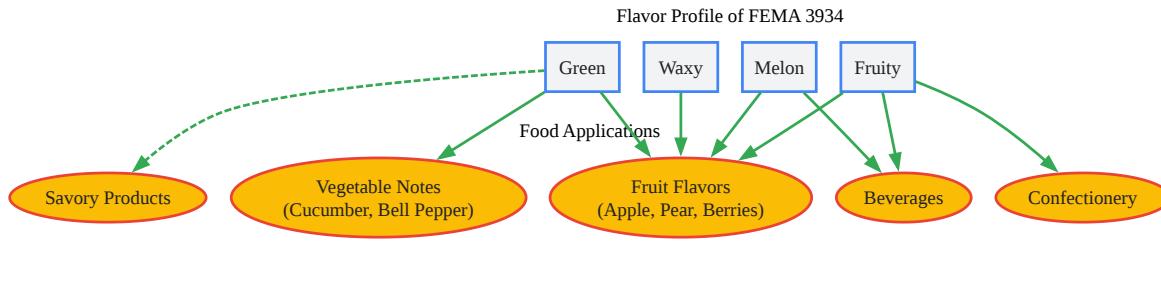
**Materials:**

- Food sample containing (Z)-3-Hexenyl 2-oxopropionate
- (Z)-3-Hexenyl 2-oxopropionate standard
- Internal standard (e.g., d6-Limonene)
- Acetonitrile (HPLC grade)
- Sodium chloride
- Anhydrous magnesium sulfate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Centrifuge and centrifuge tubes
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

**Procedure:**

- Sample Preparation (QuEChERS method):
  - Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add an appropriate amount of the internal standard solution.
  - Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
  - Vortex vigorously for 1 minute.
  - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- GC-MS Analysis:
  - Transfer the supernatant to a GC vial.
  - Inject 1  $\mu$ L of the sample into the GC-MS system.
  - GC Conditions (Example):
    - Inlet temperature: 250°C
    - Column: HP-5MS (30 m x 0.25 mm x 0.25  $\mu$ m)
    - Carrier gas: Helium at a constant flow of 1.2 mL/min
    - Oven program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
  - MS Conditions (Example):
    - Ion source temperature: 230°C
    - Quadrupole temperature: 150°C
    - Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions of (Z)-3-Hexenyl 2-oxopropionate.
- Quantification:
  - Prepare a calibration curve using standards of (Z)-3-Hexenyl 2-oxopropionate with the internal standard.
  - Calculate the concentration of the analyte in the sample based on the calibration curve.

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Caption: Logical relationships of FEMA 3934's flavor profile to its food applications.

## Safety Information

(Z)-3-Hexenyl 2-oxopropionate has been evaluated by the FEMA Expert Panel and determined to be "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[\[1\]](#) The safety assessment, published in Food and Chemical Toxicology, supports its use in food products within the recommended levels.[\[1\]](#) As with all flavoring substances, it should be handled in accordance with Good Manufacturing Practices (GMP).

Disclaimer: This document is intended for informational purposes for researchers and professionals. All laboratory work should be conducted in accordance with appropriate safety protocols. Regulatory compliance for the use of any food ingredient is the responsibility of the user.

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